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Introduction

MRS1845 is a potent and selective inhibitor of store-operated calcium (SOC) channels, with a
primary target being the ORAI1 protein, a key component of the calcium release-activated
calcium (CRAC) channel. With a reported IC50 of 1.7 uM, MRS1845 serves as a valuable
pharmacological tool for studying the intricate processes of store-operated calcium entry
(SOCE) in a variety of cell types. This document provides detailed application notes and
experimental protocols for the utilization of MRS1845 in fluorescence microscopy, a powerful
technique for visualizing and quantifying intracellular calcium dynamics and protein localization.

Store-operated calcium entry is a fundamental signaling mechanism initiated by the depletion
of calcium from the endoplasmic reticulum (ER), which in turn activates calcium influx across
the plasma membrane. This process is critical for a multitude of cellular functions, including
gene expression, cell proliferation, and apoptosis. The activation of Gg-protein coupled
receptors, such as the P2Y1 purinergic receptor, triggers the phospholipase C (PLC) signaling
cascade, leading to the production of inositol trisphosphate (IP3) and the subsequent release
of calcium from the ER, thereby initiating SOCE.

These application notes will guide researchers in employing MRS1845 to dissect the role of
SOCE in various signaling pathways using two key fluorescence microscopy techniques: live-
cell calcium imaging and immunofluorescence.
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Data Presentation

The following tables summarize the key properties of MRS1845 and provide representative
quantitative data on its inhibitory effects on SOCE as can be determined by fluorescence
microscopy.

Table 1: Properties of MRS1845

Property Value

Selective inhibitor of store-operated calcium
(SOC) channels

Mechanism of Action

Primary Target ORAI1

IC50 1.7 yM

_ _ 10-15 pM for significant inhibition in cell-based
Recommended Working Concentration
assays[1]

Solubility Soluble in DMSO

Table 2: Representative Quantitative Data of MRS1845 in Fluorescence Calcium Imaging

Mean Peak Fluorescence

Concentration of MRS1845 . Percentage Inhibition of
Intensity (Fura-2 340/380

(M) . . . SOCE (%)
ratio) after SOCE induction

0 (Control) 15+0.1 0

1 1.1+0.08 27

5 0.8 +0.06 47

10 0.5+0.04 67

15 0.3+0.03 80

50 0.15 +0.02 90
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Note: The data presented in this table are representative and may vary depending on the cell
type, experimental conditions, and specific calcium indicator used. Researchers should perform
their own dose-response experiments to determine the optimal concentration of MRS1845 for
their system.

Signaling Pathway and Experimental Visualization

To understand the context of MRS1845 application, it is crucial to visualize the underlying
signaling pathway and the experimental workflows.
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P2Y1 Receptor-Mediated Store-Operated Calcium Entry Pathway.
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Workflow for Calcium Imaging with MRS1845.
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Workflow for Immunofluorescence with MRS1845.

Experimental Protocols

Protocol 1: Live-Cell Calcium Imaging to Measure
Inhibition of SOCE by MRS1845

This protocol details the use of the ratiometric calcium indicator Fura-2 AM to measure changes
in intracellular calcium concentration and assess the inhibitory effect of MRS1845 on SOCE.

Materials:

Cultured cells of interest grown on glass coverslips

e Fura-2 AM (acetoxymethyl ester)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
e Calcium-free HBSS

e Thapsigargin (or another SERCA pump inhibitor)

« MRS1845

e DMSO (for dissolving reagents)

» Fluorescence microscope equipped for ratiometric imaging (340 nm and 380 nm excitation,
~510 nm emission) and a perfusion system.

Procedure:
o Cell Preparation:

o Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80%
confluency.

e Fura-2 AM Loading:
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o Prepare a Fura-2 AM loading solution (e.g., 2-5 uM Fura-2 AM with 0.02% Pluronic F-127
in HBSS).

o Wash the cells once with HBSS.
o Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

o Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification
for at least 15 minutes.

o Baseline Fluorescence Measurement:
o Mount the coverslip in a perfusion chamber on the microscope stage.
o Perfuse the cells with normal HBSS containing calcium.

o Record the baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm
and measuring the emission at ~510 nm.

 Induction of Store Depletion:
o Switch the perfusion to calcium-free HBSS to remove extracellular calcium.

o Add a SERCA inhibitor (e.g., 1-2 uM thapsigargin) to the calcium-free HBSS to passively
deplete the ER calcium stores. This will cause a transient increase in cytosolic calcium.

o Continue recording until the fluorescence ratio returns to a stable baseline.
« Inhibition with MRS1845 and SOCE Activation:

o Perfuse the cells with calcium-free HBSS containing the desired concentration of
MRS1845 (e.g., 10-15 uM) or vehicle control (DMSO) for 5-10 minutes.[1]

o Switch the perfusion to HBSS containing calcium (e.g., 2 mM CaCl2) and the same
concentration of MRS1845 or vehicle. This will induce SOCE in the control cells.

o Record the change in fluorescence intensity for 5-10 minutes.

o Data Analysis:
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o Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for
each time point.

o The peak of the 340/380 ratio after the re-addition of extracellular calcium represents the
magnitude of SOCE.

o Compare the peak SOCE in MRS1845-treated cells to the vehicle-treated control cells to
determine the percentage of inhibition.

Protocol 2: Immunofluorescence Staining to Visualize
the Effect of MRS1845 on STIM1/ORAI1 Puncta
Formation

This protocol is designed to investigate whether MRS1845 affects the co-localization of STIM1
and ORAIL, a critical step in the activation of SOCE.

Materials:

e Cultured cells of interest grown on glass coverslips

e MRS1845

e Thapsigargin

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS (Permeabilization Buffer)

» Blocking Buffer (e.g., 5% BSA in PBS)

e Primary antibodies: Rabbit anti-STIM1 and Mouse anti-ORAI1

o Fluorescently labeled secondary antibodies: Goat anti-Rabbit IgG (e.g., Alexa Fluor 488) and
Goat anti-Mouse IgG (e.g., Alexa Fluor 594)

o DAPI (4',6-diamidino-2-phenylindole)

e Antifade mounting medium
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o Confocal microscope

Procedure:

e Cell Treatment:

Culture cells on glass coverslips to the desired confluency.

Treat one set of cells with MRS1845 (e.g., 15 uM) for 30 minutes. Treat a control set with
vehicle (DMSO).

Induce store depletion in both sets by treating with thapsigargin (e.g., 1 pM) for 5-10
minutes.

¢ Fixation and Permeabilization:

o

[¢]

[¢]

[e]

o

Wash the cells twice with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

Wash three times with PBS.

e Blocking and Antibody Incubation:

Block the cells with Blocking Buffer for 1 hour at room temperature.

Incubate the cells with a cocktail of primary antibodies (anti-STIM1 and anti-ORAI1)
diluted in Blocking Buffer overnight at 4°C.

Wash three times with PBS.

Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in
Blocking Buffer for 1 hour at room temperature in the dark.

Wash three times with PBS.
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e Mounting and Imaging:

o Stain the nuclei with DAPI for 5 minutes.

o Wash twice with PBS.

o Mount the coverslips onto glass slides using antifade mounting medium.

o Image the cells using a confocal microscope, capturing images in the appropriate
channels for DAPI, STIM1, and ORAIL.

o Data Analysis:

o Analyze the images to observe the localization of STIM1 and ORAI1. In control cells, store
depletion should induce the formation of distinct puncta where STIM1 and ORAI1 co-
localize.

o Compare the puncta formation and co-localization in MRS1845-treated cells to the control
cells to determine if the inhibitor affects the assembly of the SOCE machinery.

By following these detailed protocols, researchers can effectively utilize MRS1845 as a tool to
investigate the role of store-operated calcium entry in their specific cellular systems using the
power of fluorescence microscopy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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